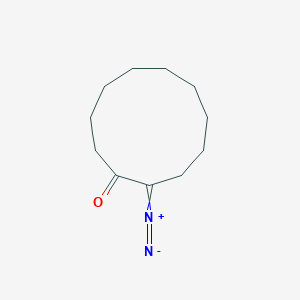
decaoleic acid, decaester with decaglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of decaoleic acid, decaester with decaglycerol typically involves the reaction of glycerol with oleic acid under appropriate conditions. The reaction produces water as a byproduct, which is often removed using a dehydrating agent such as excess oleic acid to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large reactors where glycerol and oleic acid are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified to remove any unreacted starting materials and byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
Decaoleic acid, decaester with decaglycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the ester groups, potentially leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Decaoleic acid, decaester with decaglycerol has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Wirkmechanismus
The mechanism of action of decaoleic acid, decaester with decaglycerol involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable mixtures of oil and water. This property is particularly useful in formulations where uniform distribution of ingredients is essential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyglyceryl-10 stearate: Another polyglycerol ester with similar emulsifying properties but derived from stearic acid.
Polyglyceryl-10 laurate: Derived from lauric acid, it also serves as an emulsifier and surfactant.
Polyglyceryl-10 myristate: Similar in function but derived from myristic acid.
Uniqueness
Decaoleic acid, decaester with decaglycerol is unique due to its specific combination of glycerol and oleic acid, which imparts distinct emulsifying and thickening properties. Its ability to form stable emulsions with a wide range of oils and its compatibility with various formulations make it a versatile ingredient in many applications .
Eigenschaften
CAS-Nummer |
11094-60-3 |
|---|---|
Molekularformel |
C210H382O31 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



